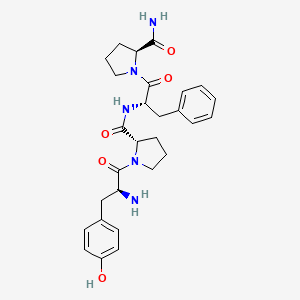

Morphiceptin

Description

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQXZIUREIDSHZ-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10995574 | |

| Record name | N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Morphiceptin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74135-04-9 | |

| Record name | Morphiceptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORPHICEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97TZA8ANPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morphiceptin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Morphiceptin: A Highly Selective μ-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphiceptin (Tyr-Pro-Phe-Pro-NH₂), a tetrapeptide derived from the milk protein β-casein, is a potent and exceptionally selective agonist for the μ-opioid receptor (MOR).[1][2][3][4] Its high specificity, exhibiting over 1,000 times greater selectivity for μ- over δ-opioid receptors, establishes it as an invaluable pharmacological tool for investigating the μ-opioid system.[2][5] This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, receptor binding affinities, functional activity, and the canonical signaling pathways it initiates. Furthermore, this document outlines detailed protocols for key in vitro assays essential for its characterization and presents logical workflows and pathway diagrams to facilitate experimental design and data interpretation.

Pharmacological Profile

This compound is structurally related to β-casomorphins and mimics the action of endogenous opioid peptides, resulting in potent analgesic properties.[2] When administered directly into the central nervous system (intracerebroventricularly) in animal models, it demonstrates a potent analgesic effective dose (ED₅₀) of approximately 1.7 nmol per animal.[2][5] This effect is readily reversed by the non-selective opioid antagonist naloxone, confirming that its activity is mediated specifically through μ-opioid receptors.[2][5]

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical parameter, typically expressed as the inhibition constant (Ki). It is determined through competitive radioligand binding assays. The data below, compiled from various studies, summarizes the binding affinity of this compound and standard selective ligands for the three primary opioid receptors.

| Compound | Ligand Type | Receptor | Ki (nM) | Reference |

| This compound | μ-Agonist | μ (mu) | ~20 - 40 | Synthesized from multiple sources |

| δ (delta) | >10,000 | Synthesized from multiple sources | ||

| κ (kappa) | >10,000 | Synthesized from multiple sources | ||

| DAMGO | μ-Selective Agonist | μ (mu) | 1.23 | [6] |

| δ (delta) | ~600 | [6] | ||

| κ (kappa) | ~700 | [6] | ||

| DPDPE | δ-Selective Agonist | μ (mu) | ~700 | [6] |

| δ (delta) | 1.4 | [6] | ||

| κ (kappa) | >10,000 | [6] | ||

| U-69,593 | κ-Selective Agonist | μ (mu) | >1,000 | [6] |

| δ (delta) | >10,000 | [6] | ||

| κ (kappa) | 0.89 | [6] |

Note: Ki values can vary significantly between studies due to differences in experimental conditions (e.g., tissue source, radioligand, buffer composition).[7][8] The values presented represent a consensus from the literature for comparative purposes.

Functional Activity

Functional assays measure the biological response initiated by ligand binding. Key parameters include the half-maximal effective concentration (EC₅₀), indicating potency, and the maximum effect (Emax), indicating efficacy. For Gi/o-coupled receptors like MOR, common functional assays include GTPγS binding and inhibition of adenylyl cyclase (cAMP accumulation).

| Assay | Compound | Parameter | Value | Reference |

| GTPγS Binding | This compound Analog (PL017) | EC₅₀ (nM) | ~60 | [9] |

| Emax (%) | ~100 (relative to DAMGO) | [5] | ||

| DAMGO | EC₅₀ (nM) | ~74 | [10] | |

| Emax (%) | 100 (standard) | [5] | ||

| cAMP Inhibition | This compound | IC₅₀ (nM) | ~200 | [11] (Comparable to Morphine) |

| Emax (%) | ~45-55% (inhibition) | [11] | ||

| Morphine | IC₅₀ (nM) | 193 | [11] |

Note: Data for the parent this compound in GTPγS assays is limited; data for the potent analog PL017 (Tyr-Pro-NMePhe-D-Pro-NH2) is provided for context.[9] IC₅₀ in cAMP assays refers to the concentration for half-maximal inhibition of forskolin-stimulated cAMP production.

μ-Opioid Receptor Signaling Pathway

The μ-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[6] The binding of this compound induces a conformational change in the receptor, initiating a canonical signaling cascade that ultimately modulates neuronal excitability.

-

Agonist Binding: this compound binds to the orthosteric binding pocket of the MOR.

-

G-Protein Activation: The agonist-bound receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.[12]

-

Subunit Dissociation: The Gα(i/o)-GTP subunit dissociates from the Gβγ dimer.

-

Downstream Effects of Gα(i/o): The activated Gα(i/o)-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[6]

-

Downstream Effects of Gβγ: The freed Gβγ dimer directly modulates ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.

-

Signal Termination: The signal is terminated when the Gα subunit hydrolyzes GTP back to GDP, facilitated by Regulator of G-protein Signaling (RGS) proteins, allowing it to re-associate with the Gβγ dimer.[1]

The combined effect of decreased cAMP, potassium channel activation, and calcium channel inhibition is a reduction in neuronal excitability and a decrease in neurotransmitter release from presynaptic terminals, which underlies the analgesic effects of this compound.

Caption: Canonical μ-opioid receptor signaling pathway initiated by this compound.

Experimental Protocols & Workflows

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand of known affinity.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cultured cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., via BCA assay).

-

-

Assay Execution:

-

In a 96-well plate, add the following to each well in order:

-

Assay Buffer.

-

A range of concentrations of unlabeled this compound (or other competing ligand).

-

A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR), typically at or below its Kd value.

-

Membrane homogenate (e.g., 50-100 µg protein).

-

-

Include control wells for "Total Binding" (no competing ligand) and "Non-Specific Binding" (a high concentration of a non-labeled antagonist, e.g., 10 µM Naloxone).

-

Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[10]

-

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay quantifies the extent of G-protein activation following receptor stimulation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

-

Membrane Preparation: Prepare receptor-containing membranes as described in the radioligand binding assay protocol (Section 3.1).

-

Assay Execution:

-

In a 96-well plate, add the following components in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4):

-

GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive state.

-

A range of concentrations of this compound.

-

Membrane homogenate (e.g., 5-15 µg protein).

-

-

Pre-incubate for 15-30 minutes at 30 °C.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

-

Include control wells for "Basal Binding" (no agonist) and "Non-Specific Binding" (a high concentration of unlabeled GTPγS, e.g., 10 µM).

-

Incubate the plate at 30 °C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (GF/B or GF/C).

-

Wash filters with ice-cold wash buffer.

-

Quantify the filter-bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the agonist-stimulated binding by subtracting the basal binding from the binding observed at each agonist concentration.

-

Plot the percent stimulation above basal against the log concentration of this compound.

-

Determine the EC₅₀ and Emax values from the resulting concentration-response curve using non-linear regression. Emax is often expressed as a percentage of the stimulation achieved by a standard full agonist like DAMGO.[5]

-

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

cAMP Accumulation Assay

This cell-based functional assay measures the ability of a Gi/o-coupled receptor agonist to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture:

-

Culture cells stably or transiently expressing the μ-opioid receptor (e.g., HEK-293 or CHO cells) in appropriate media until they reach the desired confluency.

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

-

Assay Execution:

-

Aspirate the culture medium and replace it with assay buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent the degradation of cAMP. Pre-incubate for 15-30 minutes.

-

Add varying concentrations of this compound to the wells.

-

Immediately add a fixed concentration of an adenylyl cyclase stimulator, typically forskolin (e.g., 1-10 µM).

-

Include control wells: "Basal" (no forskolin, no agonist), "Stimulated" (forskolin only), and "Vehicle" (forskolin plus agonist vehicle).

-

Incubate at 37 °C for an appropriate time (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cAMP detection kit.

-

Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or RIA, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal (e.g., fluorescence ratio) for each sample to a cAMP concentration using the standard curve.

-

Calculate the percent inhibition of the forskolin-stimulated response for each this compound concentration: % Inhibition = 100 * (1 - ([cAMP]agonist - [cAMP]basal) / ([cAMP]stimulated - [cAMP]basal)) .

-

Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

-

Caption: Workflow for an inhibition of cAMP accumulation assay.

Conclusion

This compound stands as a cornerstone tool in opioid pharmacology due to its remarkable potency and selectivity for the μ-opioid receptor. Its well-defined structure and specific mechanism of action make it an ideal probe for elucidating the physiological and pathological roles of the MOR. The detailed protocols and workflows provided herein offer a robust framework for the in vitro characterization of this compound and its analogs. A thorough understanding of its interaction with the MOR, from receptor binding to downstream signaling, is fundamental for researchers aiming to dissect the complexities of opioid signaling and for drug development professionals seeking to design novel analgesics with improved therapeutic profiles.

References

- 1. Characterization of the binding of a morphine (mu) receptor-specific ligand: Tyr-Pro-NMePhe-D-Pro-NH2, [3H]-PL17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. ClinPGx [clinpgx.org]

- 9. Synthesis and electrophysiological characterization of cyclic this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Morphiceptin: A Technical Guide to its Structure, Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphiceptin, a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Pro-NH₂, is a potent and highly selective agonist for the μ-opioid receptor.[1] Originally derived from the enzymatic digestion of β-casein, a milk protein, it represents an important tool in the study of opioid pharmacology and the development of novel analgesics. Its high affinity and selectivity for the μ-opioid receptor make it a valuable molecular probe for investigating receptor function, structure-activity relationships, and the physiological roles of the opioid system. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound.

Chemical and Physical Properties

This compound is a relatively small peptide with a well-defined structure that is crucial for its biological activity. The N-terminal tyrosine residue and the phenylalanine residue at position three are key pharmacophoric elements for its interaction with the μ-opioid receptor. The C-terminal prolinamide enhances its stability and receptor specificity.

| Property | Value |

| Amino Acid Sequence | Tyr-Pro-Phe-Pro-NH₂ |

| Molecular Formula | C₂₈H₃₅N₅O₅ |

| Molar Mass | 521.64 g/mol |

| CAS Number | 74135-04-9 |

| Appearance | Solid |

| Solubility | Soluble in water |

Opioid Receptor Binding Affinity

This compound exhibits a high degree of selectivity for the μ-opioid receptor over the δ- and κ-opioid receptors. This selectivity is a key characteristic that makes it a valuable research tool. The binding affinities, expressed as the inhibition constant (Ki), quantify this selectivity.

| Receptor Subtype | Binding Affinity (Ki) [nmol/L] |

| μ (mu) | 4.2 |

| δ (delta) | 10,000 |

| κ (kappa) | > 10,000 |

Data from a single study for consistent comparison.

Experimental Protocols

Solid-Phase Synthesis of this compound (Tyr-Pro-Phe-Pro-NH₂)

This protocol describes a standard Fmoc-based solid-phase peptide synthesis approach for producing this compound.

Materials:

-

Rink Amide resin

-

Fmoc-Pro-OH

-

Fmoc-Phe-OH

-

Fmoc-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma

-

20% Piperidine in Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Proline):

-

Activate Fmoc-Pro-OH (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Subsequent Amino Acid Couplings (Phe, Pro, Tyr): Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Phe-OH, Fmoc-Pro-OH, and Fmoc-Tyr(tBu)-OH.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group from Tyrosine.[2]

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Radioligand Competition Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the μ-opioid receptor.

Materials:

-

Cell membranes expressing the μ-opioid receptor

-

[³H]-DAMGO (a radiolabeled μ-opioid agonist)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Naloxone (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-DAMGO, and varying concentrations of unlabeled this compound.

-

Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Determination of Non-specific Binding: In separate wells, add a high concentration of naloxone to determine the level of non-specific binding of the radioligand.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway and Experimental Workflow

The biological effects of this compound are mediated through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR).

Caption: μ-Opioid receptor signaling pathway activated by this compound.

This diagram illustrates the downstream effects following the binding of this compound to the μ-opioid receptor. The activated receptor engages inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. These intracellular events ultimately result in the analgesic effects of this compound.

Caption: Experimental workflow for this compound synthesis and characterization.

This flowchart outlines the key stages in the production and biological evaluation of this compound. The process begins with solid-phase synthesis, followed by purification and characterization to ensure the correct product has been made. The final step involves biological assays to determine its receptor binding affinity and functional activity.

References

In Vitro Opioid Binding Profile of Morphiceptin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro opioid binding characteristics of morphiceptin and its analogs. This compound (Tyr-Pro-Phe-Pro-NH2), a tetrapeptide derived from β-casomorphin, is a highly selective µ-opioid receptor (MOR) agonist.[1][2] Its analogs have been extensively studied to understand the structure-activity relationships that govern their affinity and selectivity for opioid receptors. This document summarizes key quantitative binding data, details common experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of opioid pharmacology and drug development.

Core Data Presentation: Opioid Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki or IC50 values) of various this compound analogs for µ (mu), δ (delta), and κ (kappa) opioid receptors. These values have been compiled from multiple studies to provide a comparative reference. Lower Ki or IC50 values indicate higher binding affinity.

Table 1: Binding Affinities of this compound and Key Analogs

| Analog | Modification | Receptor | Binding Affinity (nM) | Reference |

| This compound | Tyr-Pro-Phe-Pro-NH2 | µ (mu) | IC50: ~20 | [1] |

| δ (delta) | >10,000 | [3] | ||

| κ (kappa) | >1,000 | [4] | ||

| PL017 | Tyr-Pro-NMePhe-D-Pro-NH2 | µ (mu) | IC50: 5.5 | [3] |

| δ (delta) | >10,000 | [3] | ||

| [D-1-Nal3]this compound | Tyr-Pro-(D-1-Nal)-Pro-NH2 | µ (mu) | 26-fold increase vs. This compound | [5][6] |

| [d-Qal3]this compound | Tyr-Pro-(d-Qal)-Pro-NH2 | µ (mu) | Weak Antagonist | [5][6] |

Note: Binding affinities can vary between studies due to differences in experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.

Experimental Protocols: Radioligand Binding Assays

The determination of opioid receptor binding affinities for this compound analogs is typically achieved through competitive radioligand binding assays. This section outlines a generalized protocol based on methodologies cited in the literature.

Objective: To determine the affinity (Ki) of a test compound (this compound analog) for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparations: Brain tissue (e.g., rat brain) or cell lines (e.g., CHO or HEK293) expressing the opioid receptor of interest (µ, δ, or κ).

-

Radioligands:

-

µ-selective: [3H]DAMGO, [125I]FK 33,824

-

δ-selective: [3H]Naltrindole, [125I]DADLE

-

κ-selective: [3H]U69,593

-

-

Test Compounds: this compound analogs at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters .

-

Cell Harvester .

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue or cells expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the this compound analog.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of naloxone.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature (typically 60-120 minutes) to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Opioid Receptor Binding Assay

Caption: Workflow of an in vitro opioid receptor radioligand binding assay.

Diagram 2: µ-Opioid Receptor Signaling Pathway

Caption: Canonical signaling cascade following µ-opioid receptor activation.

Upon binding of a this compound analog to the µ-opioid receptor, a conformational change activates the associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to an efflux of K+ (hyperpolarization) and an inhibition of Ca2+ influx, which collectively decrease neuronal excitability. Additionally, the Gβγ subunit can activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. These integrated signaling events culminate in the characteristic cellular responses to µ-opioid receptor agonism, such as analgesia.

References

- 1. This compound (NH4-tyr-pro-phe-pro-COHN2): a potent and specific agonist for morphine (mu) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. PL 017 (CAS 83397-56-2): R&D Systems [rndsystems.com]

- 4. BindingDB BDBM50166066 CHEMBL362991::H-Tyr-Pro-Phe-Pro-NH2::this compound::Tyr-Pro-Phe-Pro-NH2::[D-Pro4]this compound [bindingdb.org]

- 5. Opioid receptor binding and in vivo antinociceptive activity of position 3-substituted this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Morphiceptin's Role in Neuropharmacological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphiceptin (Tyr-Pro-Phe-Pro-NH₂), a tetrapeptide amide originally derived from β-casein, has emerged as a pivotal tool in neuropharmacological research due to its high potency and remarkable selectivity as a μ-opioid receptor (MOR) agonist.[1][2] This technical guide provides an in-depth overview of this compound's core pharmacological properties, its role in elucidating opioid receptor function, and detailed methodologies for its study. We present a comprehensive summary of its receptor binding affinity, functional activity, and the intracellular signaling cascades it modulates. This document is intended to serve as a comprehensive resource for researchers employing this compound and its analogs in the exploration of opioid signaling and the development of novel analgesic compounds.

Introduction: The Significance of a Selective μ-Opioid Agonist

The opioid system, comprising endogenous peptides and their receptors, is a cornerstone of pain modulation. The μ-opioid receptor is the primary target for major clinical and illicit opioids. The discovery of this compound as a highly specific MOR ligand has been instrumental in dissecting the distinct physiological roles of the μ-receptor from those of the δ- and κ-opioid receptors.[1] Its structure, a simple tetrapeptide, has also provided a valuable template for structure-activity relationship (SAR) studies, leading to the development of even more potent and stable analogs, such as PL017 (Tyr-Pro-NMePhe-D-Pro-NH₂).[3] This guide will explore the fundamental characteristics of this compound and its utility in advancing our understanding of opioid neuropharmacology.

Core Pharmacological Properties

Structure and Synthesis

This compound is a tetrapeptide with the amino acid sequence Tyrosine-Proline-Phenylalanine-Proline, with a C-terminal amide.[1] Its synthesis is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies.

A key analog, PL017, incorporates two critical modifications: N-methylation of the phenylalanine residue at position 3 and the substitution of L-proline with D-proline at position 4. These changes confer enhanced potency and stability.[3]

Quantitative Data: Receptor Binding and Functional Potency

The hallmark of this compound is its exceptional selectivity for the μ-opioid receptor, with over 1,000-fold selectivity for μ- over δ-opioid receptors.[2] The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of this compound and its potent analog, PL017.

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| This compound | ~20-40 | >10,000 | >1,000 |

| PL017 | 0.5 - 6.0 | >10,000 | >1,000 |

| Note: Ki values are compiled from multiple sources and may vary based on experimental conditions. The values for this compound's delta and kappa affinity are often reported as exceeding the highest tested concentrations. |

| Compound | Assay | Potency (EC₅₀/IC₅₀, nM) |

| This compound | Guinea Pig Ileum (μ-agonist activity) | ~100-200 |

| PL017 | Guinea Pig Ileum (μ-agonist activity) | ~1-5 |

| This compound Analog ([D-1-Nal³]this compound) | [³⁵S]GTPγS Binding | 82.5 ± 4.5 |

| DAMGO (reference agonist) | [³⁵S]GTPγS Binding | 105 ± 9 |

| **PL017 Analog (Tyr-Pro-Phe-D-Pro-NH₂) ** | GIRK Channel Activation | 59.3 ± 4.8 |

| Note: Functional potency can vary significantly between different assay systems. |

Signaling Pathways Modulated by this compound

As a μ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events primarily through the Gαi/o family of G-proteins.

Canonical G-Protein Signaling: Adenylyl Cyclase Inhibition

The primary and most well-characterized signaling pathway for MORs involves the inhibition of adenylyl cyclase. Upon this compound binding, the associated Gαi/o subunit of the G-protein is activated, which in turn inhibits adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently, reduced activity of protein kinase A (PKA).

Modulation of Ion Channels

The Gβγ subunit, liberated upon G-protein activation, directly modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to the canonical adenylyl cyclase pathway, MOR activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. This pathway is implicated in the longer-term effects of opioid receptor activation.

Detailed Experimental Protocols

The following sections provide generalized protocols for key in vitro and in vivo assays used to characterize this compound and its analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

-

Radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Test compound (this compound or analog) at various concentrations.

-

Non-specific binding control (e.g., 10 μM Naloxone).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a 96-well plate, add incubation buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of a non-labeled universal opioid ligand (e.g., Naloxone).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

-

Materials:

-

Cell membranes expressing the MOR.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (to a final concentration of 10-30 μM).

-

[³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).

-

Test compound (this compound or analog) at various concentrations.

-

Non-specific binding control (e.g., 10 μM unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP in assay buffer on ice.

-

In a 96-well plate, add the membrane/GDP mixture, varying concentrations of the test compound, and [³⁵S]GTPγS.

-

For basal binding, add vehicle instead of the test compound.

-

For non-specific binding, add unlabeled GTPγS.

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding against the log concentration of the test compound to determine the EC₅₀ and Emax.

-

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cAMP.

-

Materials:

-

Whole cells or cell membranes expressing the MOR.

-

Assay Buffer (e.g., Krebs-Ringer-HEPES).

-

Adenylyl cyclase stimulator (e.g., Forskolin).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compound (this compound or analog) at various concentrations.

-

cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).

-

-

Procedure:

-

Pre-incubate cells/membranes with the phosphodiesterase inhibitor.

-

Add varying concentrations of the test compound.

-

Stimulate adenylyl cyclase with Forskolin.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Plot the percent inhibition of Forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC₅₀.

-

In Vivo Analgesia Assay: Hot-Plate Test

This behavioral assay assesses the analgesic effect of a compound in animals.

-

Materials:

-

Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

-

Test animals (e.g., mice or rats).

-

Test compound (this compound or analog) dissolved in a suitable vehicle.

-

Vehicle control.

-

Positive control (e.g., Morphine).

-

Timer.

-

-

Procedure:

-

Determine the baseline latency for each animal by placing it on the hot-plate and measuring the time to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Administer the test compound, vehicle, or positive control to the animals (e.g., via intracerebroventricular or intravenous injection).

-

At various time points after administration (e.g., 15, 30, 60 minutes), place the animals back on the hot-plate and measure the response latency.

-

An increase in the response latency compared to the baseline and vehicle-treated animals indicates an analgesic effect.

-

Data can be expressed as the percent of maximal possible effect (%MPE).

-

Conclusion

This compound and its analogs are indispensable tools in neuropharmacological research. Their high selectivity for the μ-opioid receptor allows for the precise investigation of MOR-mediated signaling and its physiological consequences. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize these powerful compounds in their studies. The continued exploration of this compound-based peptides will undoubtedly contribute to a deeper understanding of opioid pharmacology and the development of next-generation analgesics with improved therapeutic profiles.

References

- 1. This compound (NH4-tyr-pro-phe-pro-COHN2): a potent and specific agonist for morphine (mu) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Characterization of the binding of a morphine (mu) receptor-specific ligand: Tyr-Pro-NMePhe-D-Pro-NH2, [3H]-PL17 - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Morphiceptin-Like Peptides: A Technical Guide to Their Sources, Physiological Roles, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphiceptin and its analogues represent a class of opioid peptides that are endogenously derived from various protein sources. These peptides, characterized by their high affinity and selectivity for opioid receptors, play significant roles in a range of physiological processes. This technical guide provides an in-depth overview of the origins, biological functions, and analytical methodologies associated with key this compound-like peptides, including β-casomorphins, hemorphins, and rubiscolins. The information is tailored for researchers and professionals involved in pharmacology, neuroscience, and drug development, offering a comprehensive resource for understanding and investigating this important class of endogenous opioids.

Endogenous Sources of this compound-Like Peptides

This compound-like peptides are encrypted within larger precursor proteins and are released through enzymatic cleavage. The primary endogenous and dietary sources are detailed below.

β-Casomorphins

These peptides are derived from the β-casein protein found in milk.[1][2][3] The most studied of these is β-casomorphin-7 (BCM-7), which is released from the A1 variant of bovine β-casein during digestion by enzymes such as pepsin and trypsin.[4] The amino acid sequence of the precursor protein determines the specific casomorphins that can be generated.

Hemorphins

Hemorphins originate from the proteolytic degradation of the β-chain of hemoglobin.[5] Various hemorphins have been identified, differing in their amino acid chain length.[6] These peptides can be generated systemically and have been found in various tissues, suggesting a role in physiological and pathological processes.

Rubiscolins

Derived from the large subunit of the plant enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), rubiscolins are exogenous opioid peptides with this compound-like properties.[7][8] They are formed during the digestion of plant materials, particularly spinach, and have been shown to interact with opioid receptors.[7][9]

Physiological Roles and Receptor Interactions

This compound-like peptides exert their effects primarily through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The μ-opioid receptor (MOR) and δ-opioid receptor (DOR) are the main targets.[8][10]

Key Physiological Effects:

-

Analgesia: Activation of MOR in the central nervous system by peptides like this compound produces potent analgesic effects.[11]

-

Gastrointestinal Regulation: Opioid receptors in the gut are modulated by these peptides, influencing motility and secretion. For instance, MOR activation can lead to constipation.[10][12]

-

Immunomodulation: Some this compound-like peptides have been shown to influence immune cell functions.

-

Neurological and Behavioral Effects: Due to their interaction with central opioid receptors, these peptides can influence mood, behavior, and other neurological processes.

The binding affinity and selectivity of these peptides for different opioid receptor subtypes determine their specific physiological effects. Quantitative data on receptor binding and functional activity are summarized in the tables below.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data related to the receptor binding affinities and functional potencies of various this compound-like peptides.

Table 1: Receptor Binding Affinities (Ki/IC50) of this compound-Like Peptides

| Peptide Family | Peptide | Receptor Subtype | Binding Affinity (nM) | Reference |

| β-Casomorphins | Bovine β-Casomorphin-7 | μ-Opioid | ~300 | [1] |

| Human β-Casomorphin-7 | μ-Opioid | ~500 | [1] | |

| Hemorphins | Hemorphin-4 | μ-Opioid | Micromolar range | [13] |

| Cytochrophin-4 | μ-Opioid | Micromolar range | [13] | |

| LVV-Hemorphin-7 | μ-Opioid | EC50 ~8,000 | [6] | |

| VV-Hemorphin-7 | μ-Opioid | EC50 ~4,000 | [6] | |

| Rubiscolins | Rubiscolin-5 | δ-Opioid | Ki ~1,200 | [7] |

| Rubiscolin-6 | δ-Opioid | Ki ~680 | [7] | |

| This compound Analogs | [D-Pro4]this compound (PL017) | μ-Opioid | High Affinity | [12] |

| Cyclic [D-Lys2, D-Pro4]-analog | μ-Opioid | IC50 = 2-5 | [14] | |

| Cyclic [D-Orn2, D-Pro4]-analog | μ-Opioid | IC50 = 2-5 | [14] |

Table 2: Functional Activity (EC50/IC50) of this compound-Like Peptides

| Peptide | Bioassay | Functional Activity (nM) | Reference |

| Cyclic [D-Lys2, D-Pro4]-morphiceptin analog | Guinea Pig Ileum | IC50 = 2-5 | [14] |

| Cyclic [D-Orn2, D-Pro4]-morphiceptin analog | Guinea Pig Ileum | IC50 = 2-5 | [14] |

| Cyclic [D-Lys2, D-Pro4]-morphiceptin analog | Mouse Vas Deferens | IC50 = 50-60 | [14] |

| Cyclic [D-Orn2, D-Pro4]-morphiceptin analog | Mouse Vas Deferens | IC50 = 50-60 | [14] |

| LVV-hemorphin-6 | Guinea Pig Ileum | IC50 = 73,000 | [6] |

| Hemorphin-6 | Guinea Pig Ileum | IC50 = 37,000 | [6] |

Signaling Pathways

Upon binding to opioid receptors, this compound-like peptides trigger intracellular signaling cascades. The canonical pathway involves the activation of inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[10] Additionally, agonist binding can lead to the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling.[15][16]

Caption: Canonical G-protein signaling pathway of the μ-opioid receptor.

Caption: β-Arrestin recruitment and downstream signaling pathway.

Experimental Protocols

Accurate characterization of this compound-like peptides requires robust and well-defined experimental methodologies. This section details key protocols for their analysis.

Peptide Identification and Quantification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of peptides in complex biological samples.[17][18]

Protocol Outline:

-

Sample Preparation:

-

Extract peptides from the biological matrix (e.g., plasma, tissue homogenate) using solid-phase extraction (SPE) or protein precipitation.[19]

-

For peptides derived from larger proteins, perform enzymatic digestion (e.g., with trypsin) under optimized conditions.

-

Incorporate a stable isotope-labeled internal standard for accurate quantification.[17]

-

-

LC Separation:

-

Separate the peptides using a reversed-phase high-performance liquid chromatography (HPLC) column with a suitable gradient of organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).

-

-

MS/MS Analysis:

-

Introduce the eluted peptides into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for the target peptide and internal standard.

-

For identification of unknown peptides, perform data-dependent acquisition to obtain fragmentation spectra for database searching.

-

Radioligand Binding Assay for Receptor Affinity

This assay measures the affinity of a peptide for a specific receptor by competing with a radiolabeled ligand.[20][21][22]

Protocol Outline:

-

Membrane Preparation:

-

Prepare cell membranes from tissues or cultured cells expressing the opioid receptor of interest.

-

-

Binding Reaction:

-

Incubate the membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test peptide.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Guinea Pig Ileum (GPI) Bioassay for Functional Activity

The GPI bioassay is a classic pharmacological preparation used to assess the functional activity of opioid agonists and antagonists.[23][24][25]

Protocol Outline:

-

Tissue Preparation:

-

Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with carbogen (95% O₂/5% CO₂).

-

-

Stimulation:

-

Electrically stimulate the tissue transmurally to induce contractions by releasing acetylcholine from enteric neurons.

-

-

Drug Application:

-

Add cumulative concentrations of the test peptide to the organ bath and record the inhibition of the electrically induced contractions.

-

-

Data Analysis:

-

Construct a concentration-response curve by plotting the percentage inhibition of contraction against the logarithm of the peptide concentration.

-

Determine the IC50 value, which represents the concentration of the peptide that produces 50% of its maximal inhibitory effect.

-

Caption: General experimental workflow for the analysis of this compound-like peptides.

Conclusion

The study of endogenous this compound-like peptides is a dynamic field with significant implications for understanding physiological regulation and for the development of novel therapeutics. This technical guide has provided a comprehensive overview of their sources, physiological roles, and the key experimental methodologies used for their investigation. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists, facilitating further exploration into the complex biology of these fascinating opioid peptides. The continued application of advanced analytical techniques will undoubtedly uncover new insights into the functions of this compound-like peptides and their potential as targets for drug discovery.

References

- 1. Opioid activities of human beta-casomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Milk protein-derived opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Casomorphin - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Insights into the interaction between hemorphins and δ-opioid receptor from molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hemorphins Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rubiscolins are naturally occurring G protein-biased delta opioid receptor peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of Orally Administered Rubiscolin-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. [Dmt1, d-1-Nal3]this compound, a novel opioid peptide analog with high analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Opioid receptor affinities of the blood-derived tetrapeptides hemorphin and cytochrophin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Scholars@Duke publication: Role for G protein-coupled receptor kinase in agonist-specific regulation of mu-opioid receptor responsiveness. [scholars.duke.edu]

- 16. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]

- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 18. agilent.com [agilent.com]

- 19. phoenixbiotech.net [phoenixbiotech.net]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Radioligand-binding studies [bio-protocol.org]

- 22. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Guinea Pig Ileum [sheffbp.co.uk]

- 25. Guinea Pig Ileum [norecopa.no]

Structure-activity relationship of Morphiceptin derivatives

An In-depth Technical Guide on the Structure-Activity Relationship of Morphiceptin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Tyr-Pro-Phe-Pro-NH₂), an enzymatically derived peptide from β-casomorphin, is a highly potent and selective agonist for the μ-opioid receptor (MOR).[1][2] Its remarkable selectivity, over 1,000 times greater for μ- over δ-opioid receptors, makes it a significant lead compound in the development of novel analgesics with potentially fewer side effects.[2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives. It summarizes key quantitative binding and activity data, details relevant experimental protocols, and visualizes the underlying biological and methodological frameworks to facilitate further research and development in this area.

Core Structure and Pharmacophore

The tetrapeptide structure of this compound serves as the foundation for its biological activity. The essential pharmacophoric elements, common to many opioids, are located in the N-terminal tyrosine (Tyr¹) residue: the protonated amine and the phenolic hydroxyl group. The specific sequence of proline (Pro²), phenylalanine (Phe³), and proline (Pro⁴) residues dictates the peptide's conformation, which is critical for its high affinity and selectivity for the μ-opioid receptor.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound backbone have elucidated the structural requirements for μ-opioid receptor binding and activation. The following sections detail the SAR at each position of the peptide.

Position 1: Tyrosine (Tyr¹)

The N-terminal tyrosine is indispensable for activity. Its phenolic hydroxyl group and terminal amino group are critical for interacting with the μ-opioid receptor binding pocket, analogous to the phenol and tertiary amine moieties in morphine.

Position 2: Proline (Pro²)

The proline at position 2 imposes a significant conformational constraint on the peptide backbone. Studies involving pseudoproline analogues have shown that the conformation around the Tyr¹-Pro² peptide bond is crucial. Evidence suggests that a cis conformation of this amide bond is highly predominant in the bioactive state of this compound.[3]

Position 3: Phenylalanine (Phe³)

The aromatic side chain of phenylalanine is a key binding element. Modifications at this position have yielded significant insights:

-

N-methylation: Methylation of the nitrogen atom of the phenylalanine residue can lead to potent μ-agonists.[4]

-

Aromatic Substitution: Replacing Phe³ with other aromatic residues, such as D-1-Nal, has been explored to enhance binding affinity.

Position 4: Proline (Pro⁴)

The stereochemistry at this position is a critical determinant of potency. Substitution of the natural L-Proline with D-Proline at the C-terminus results in a significant increase in μ-receptor affinity and agonist potency.[4] The analogue Tyr-Pro-NMePhe-D-Pro-NH₂ (PL017) is a prototypical example of a highly potent this compound derivative.[4]

C-Terminus

The C-terminal carboxamide is a crucial feature for the activity of this compound and its derivatives. C-terminal amidation is described as a "turning point" for agonist potency in related tetrapeptides.[5][6]

Quantitative Data on this compound Derivatives

The following tables summarize the binding affinities and in vitro activities of key this compound analogues. These data are compiled from various studies to provide a comparative overview.

Table 1: μ-Opioid and δ-Opioid Receptor Binding Affinities of this compound Analogues

| Compound/Analogue | Sequence | μ-Receptor Binding (IC₅₀, nM) | δ-Receptor Binding (IC₅₀, nM) | μ-Selectivity (δ/μ Ratio) | Source |

| This compound | Tyr-Pro-Phe-Pro-NH₂ | 20 | >10,000 | >500 | [4] |

| PL017 | Tyr-Pro-NMePhe-D-Pro-NH₂ | 0.38 | 3,300 | 8,684 | [4] |

| [D-Pro⁴]this compound | Tyr-Pro-Phe-D-Pro-NH₂ | 1.5 | 4,000 | 2,667 | [4] |

| [NMePhe³]this compound | Tyr-Pro-NMePhe-Pro-NH₂ | 14 | >10,000 | >714 | [4] |

| [D-Phe³]this compound | Tyr-Pro-D-Phe-Pro-NH₂ | 1.8 | - | - | [3] |

| [Dmt¹, D-1-Nal³]this compound | Dmt-Pro-D-1-Nal-Pro-NH₂ | 0.057 | 17.5 | 307 | [7] |

Note: IC₅₀ values represent the concentration of the ligand required to inhibit 50% of the binding of a specific radioligand. Lower values indicate higher affinity.

Table 2: In Vitro and In Vivo Activity of Selected this compound Analogues

| Compound/Analogue | Assay | Potency (ED₅₀ / IC₅₀) | Source |

| This compound | Guinea Pig Ileum (GPI) Assay | 250 nM (IC₅₀) | [4] |

| This compound | Analgesia (i.c.v., rat) | 1.7 nmol/animal (ED₅₀) | [2] |

| PL017 | Guinea Pig Ileum (GPI) Assay | 2.5 nM (IC₅₀) | [4] |

| PL017 | Mouse Vas Deferens Assay | 14 nM (IC₅₀) | [4] |

| [Dmt¹, D-1-Nal³]this compound | Mouse Hot Plate (i.c.v.) | 0.003 nmol (ED₅₀) | [7] |

Note: i.c.v. = intracerebroventricular administration. ED₅₀ is the dose required to produce a maximal effect in 50% of the population.

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling Pathway

Upon agonist binding, the μ-opioid receptor (a G-protein coupled receptor) initiates a signaling cascade. This primarily involves the activation of inhibitory G-proteins (Gi/Go), leading to the dissociation of Gα and Gβγ subunits. These subunits then modulate various downstream effectors, ultimately resulting in a reduced neuronal excitability and neurotransmitter release.[8]

Caption: μ-Opioid receptor canonical signaling pathway.

Experimental Protocol Workflows

Detailed and reproducible experimental protocols are fundamental to SAR studies. The following diagrams illustrate the workflows for key assays used in the characterization of this compound derivatives.

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Caption: Workflow for a competitive radioligand binding assay.

The GPI assay is a classic functional assay for opioid activity. Agonists for the μ-opioid receptors, which are abundant in the myenteric plexus of the guinea pig ileum, inhibit the electrically stimulated contractions of the smooth muscle.

Caption: Workflow for the guinea pig ileum functional assay.

Detailed Experimental Protocols

Protocol: Opioid Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound derivatives at opioid receptors in rat brain membranes.

-

Membrane Preparation:

-

Homogenize whole rat brains (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and incubate at 37°C for 30 minutes to dissociate endogenous opioids.

-

Centrifuge again and resuspend the final pellet in assay buffer to achieve a protein concentration of approximately 1 mg/mL.

-

-

Binding Reaction:

-

In a final volume of 1 mL of 50 mM Tris-HCl buffer, add:

-

100 μL of radioligand (e.g., 1 nM [³H]DAMGO for μ-receptors or 1 nM [³H]DPDPE for δ-receptors).

-

100 μL of various concentrations of the this compound derivative (test compound).

-

800 μL of the membrane preparation.

-

-

For non-specific binding determination, incubate a parallel set of tubes in the presence of a high concentration (e.g., 10 μM) of naloxone.[4]

-

Incubate all tubes at 25°C for 60-120 minutes.[7]

-

-

Separation and Counting:

-

Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

-

Quickly wash the filters three times with 5 mL of ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (concentration of derivative that inhibits 50% of specific binding) using non-linear regression analysis.

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Protocol: In Vivo Analgesia (Rat Tail-Flick Test)

This protocol assesses the central analgesic activity of this compound derivatives following intracerebroventricular (i.c.v.) administration.

-

Animal Preparation:

-

Use male Sprague-Dawley rats (250-300g) stereotaxically implanted with a permanent cannula in the lateral cerebral ventricle.

-

Allow animals to recover for at least one week post-surgery.

-

-

Drug Administration:

-

Dissolve the this compound derivative in sterile saline.

-

Inject a small volume (e.g., 5-10 μL) of the drug solution directly into the ventricle via the cannula.

-

-

Nociceptive Testing (Tail-Flick Test):

-

Measure the baseline tail-flick latency by focusing a beam of high-intensity light on the ventral surface of the rat's tail. Record the time taken for the rat to "flick" its tail away from the heat source. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

After drug administration, measure the tail-flick latency at several time points (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Convert the latency data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Construct dose-response curves to calculate the ED₅₀, which is the dose that produces 50% of the maximum possible effect.[2]

-

Conclusion and Future Perspectives

The structure-activity relationship of this compound is well-defined, highlighting several key structural features that govern its high affinity and selectivity for the μ-opioid receptor. The Tyr¹ residue is essential for the opioid pharmacophore, while the Pro² residue enforces a critical cis-amide bond conformation.[3] The most impactful modifications for enhancing potency include N-methylation at Phe³ and, most notably, the substitution of L-Pro with D-Pro at position 4.[4] The resulting analogue, PL017, stands as a testament to the power of rational peptide design, exhibiting nanomolar potency.

Future research will likely focus on improving the pharmacokinetic properties of these potent derivatives, such as enhancing their metabolic stability and ability to cross the blood-brain barrier. The development of cyclic analogues and peptidomimetics based on the this compound scaffold continues to be a promising strategy for creating next-generation analgesics with improved therapeutic profiles.

References

- 1. Structure-activity relationship, conformation and pharmacology studies of this compound analogues--selective mu-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pseudoproline-containing analogues of this compound and endomorphin-2: evidence for a cis Tyr-Pro amide bond in the bioactive conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent this compound analogs: structure activity relationships and morphine-like activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opioid binding profile of this compound, Tyr-MIF-1 and dynorphin-related peptides in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Morphiceptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase synthesis of Morphiceptin (Tyr-Pro-Phe-Pro-NH₂), a potent and selective μ-opioid receptor agonist. The methodology detailed herein utilizes the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a Rink Amide resin to yield the C-terminally amidated peptide. This guide includes detailed experimental procedures, tables of required reagents and reaction parameters, and diagrams illustrating the synthesis workflow and the canonical signaling pathway of this compound. These application notes are intended to serve as a practical resource for researchers in peptide chemistry, pharmacology, and drug development.

Introduction

This compound is a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Pro-NH₂.[1][2] It is a highly selective agonist for the μ-opioid receptor, playing a significant role in pain modulation research.[1][2] Solid-phase peptide synthesis (SPPS) offers an efficient and robust method for the chemical synthesis of peptides like this compound. The Fmoc/tBu strategy is particularly advantageous due to its milder reaction conditions compared to other SPPS chemistries. This protocol outlines the manual synthesis of this compound, which can also be adapted for automated synthesizers.

Materials and Reagents

The following table summarizes the key materials and reagents required for the solid-phase synthesis of this compound.

| Category | Item | Specification |

| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g loading |

| Amino Acids | Fmoc-Pro-OH | |

| Fmoc-Phe-OH | ||

| Fmoc-Tyr(tBu)-OH | ||

| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | |

| HOBt (Hydroxybenzotriazole) | ||

| DIC (N,N'-Diisopropylcarbodiimide) | ||

| DIPEA (N,N-Diisopropylethylamine) | ||

| Deprotection Reagent | Piperidine | |

| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade |

| DCM (Dichloromethane) | ||

| Diethyl ether | Anhydrous | |

| Cleavage Cocktail | TFA (Trifluoroacetic acid) | Reagent grade |

| TIS (Triisopropylsilane) | ||

| Water | Deionized | |

| Purification | Acetonitrile | HPLC grade |

| Water | HPLC grade | |

| TFA | HPLC grade |

Experimental Protocol

The solid-phase synthesis of this compound (Tyr-Pro-Phe-Pro-NH₂) involves a stepwise elongation of the peptide chain on a solid support, followed by cleavage and purification.

Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

-

First Amino Acid Coupling (Proline):

-

Pre-activate Fmoc-Pro-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activated amino acid solution.

-

Add the coupling mixture to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, continue the coupling.

-

Peptide Chain Elongation

Repeat the following deprotection and coupling steps for the subsequent amino acids in the sequence (Phe, Pro, Tyr).

-

Washing: Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Couple Fmoc-Phe-OH, Fmoc-Pro-OH, and Fmoc-Tyr(tBu)-OH sequentially using the same activation and coupling procedure as described for the first amino acid.

-

Cleavage and Deprotection

-

Final Fmoc Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, remove the Fmoc group with 20% piperidine in DMF.

-

Washing and Drying: Wash the peptide-resin extensively with DMF, DCM, and finally with methanol, then dry under vacuum.

-

Cleavage from Resin:

Peptide Precipitation and Purification

-

Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifugation and Washing: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5][6][7]

-

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).[6]

-

-

Lyophilization: Collect the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.

Characterization

-

Mass Spectrometry: Confirm the identity of the synthesized this compound by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8][9] The expected monoisotopic mass of this compound (C₂₈H₃₅N₅O₅) is approximately 521.26 g/mol .

-

Purity Analysis: Assess the purity of the final peptide by analytical RP-HPLC. Purity should typically be ≥95%.

Quantitative Data Summary